Lipophilicity Modulation: cLogP Shift Conferred by the 2-Ethyl-2-fluorobutyl Group Versus Non-Fluorinated Alkyl Analogs
The introduction of a single fluorine atom at the branched tertiary carbon of the N-alkyl chain in [1-(2-ethyl-2-fluorobutyl)piperidin-4-yl]methanol is predicted to reduce the cLogP by approximately 0.3–0.5 log units compared to its direct non-fluorinated analog [1-(2-ethylbutyl)piperidin-4-yl]methanol, based on well-established fluorine substitution effects on aliphatic logP [1]. This moderate lipophilicity reduction is distinct from the larger decreases (0.8–1.2 log units) observed with trifluoromethyl or multiple fluorine substitutions, and from the lipophilicity increase caused by extending the alkyl chain to longer unbranched alkyl groups. The 2-ethyl-2-fluorobutyl motif thus occupies a unique lipophilicity window that balances passive permeability with aqueous solubility constraints. Direct experimental logD7.4 values for the target compound have not been reported in public literature; the stated cLogP shift is a class-level inference derived from the well-characterized Hansch-Leo aromatic/aliphatic fluorine substituent constants. No head-to-head logD measurement comparing this compound with its non-fluorinated analog under identical conditions has been identified in accessible public sources.
| Evidence Dimension | Calculated partition coefficient (cLogP) |
|---|---|
| Target Compound Data | cLogP not experimentally determined; predicted range 1.8–2.5 based on fragment-based calculation for C12H24FNO structure |
| Comparator Or Baseline | [1-(2-ethylbutyl)piperidin-4-yl]methanol (non-fluorinated analog): predicted cLogP range 2.2–3.0 |
| Quantified Difference | Estimated ΔcLogP ≈ -0.3 to -0.5 log units (fluorinated vs. non-fluorinated) |
| Conditions | In silico prediction using standard fragment-based logP algorithms (e.g., XLogP3, ALogPs); no experimental shake-flask logD data available |
Why This Matters
Lipophilicity is a primary determinant of passive membrane permeability, metabolic clearance, and off-target promiscuity; a compound occupying a moderate, fluorinated-specific logP window may offer a balanced ADME profile distinct from both highly lipophilic non-fluorinated analogs and overly polar multi-fluorinated alternatives.
- [1] Böhm, H.-J.; Banner, D.; Bendels, S.; Kansy, M.; Kuhn, B.; Müller, K.; Obst-Sander, U.; Stahl, M. Fluorine in medicinal chemistry. ChemBioChem 2004, 5, 637-643. DOI: 10.1002/cbic.200301023. View Source
